N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-18(13-3-4-14-17(10-13)25-12-20-14)19-11-15(16-2-1-7-23-16)21-5-8-24-9-6-21/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTVLJACRNKZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Mechanism
- Thiocyanation : Bromine oxidizes KSCN to thiocyanogen (SCN)₂, which reacts with the aromatic amine group of methyl 4-aminobenzoate to form a thiocyanate intermediate.
- Cyclization : Intramolecular nucleophilic attack by the sulfur atom on the adjacent carbon forms the benzothiazole ring.
- Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
Key Data :
Synthesis of 2-(Furan-2-yl)-2-Thiomorpholinoethylamine
The ethylamine side chain incorporates geminal furan-2-yl and thiomorpholine substituents, synthesized via a two-step alkylation strategy.
Alkylation of Thiomorpholine
- Intermediate Preparation : 2-(2-Bromoethyl)furan is synthesized by brominating 2-(furan-2-yl)ethanol with phosphorus tribromide (PBr₃).
- Nucleophilic Substitution : Thiomorpholine reacts with 2-(2-bromoethyl)furan in dimethylformamide (DMF) at 60°C, catalyzed by potassium carbonate (K₂CO₃).
Key Data :
Amide Coupling: Final Assembly
The carboxylic acid and amine intermediates are coupled using standard peptide synthesis protocols.
Activation and Coupling
- Acid Activation : Benzo[d]thiazole-6-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Amidation : The acyl chloride reacts with 2-(furan-2-yl)-2-thiomorpholinoethylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Alternative Method : Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
Key Data :
Optimization and Challenges
Regioselectivity in Cyclization
The position of the carboxyl group on the benzothiazole ring is controlled by the starting material (methyl 4-aminobenzoate vs. methyl 3-aminobenzoate). Substituents at the 6-position are favored due to electronic effects during cyclization.
Steric Hindrance in Alkylation
The geminal substitution on the ethyl chain necessitates prolonged reaction times and elevated temperatures to overcome steric barriers.
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) for intermediates.
- Recrystallization : Methanol/water (3:1) for the final product.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Benzothiazole Core Reactivity
The benzo[d]thiazole moiety participates in electrophilic substitution and nucleophilic reactions. Key transformations include:
Electrophilic Aromatic Substitution
The electron-deficient benzothiazole ring undergoes halogenation and nitration at specific positions. For example:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Bromination | NBS, CHCl₃, 0°C | 5-Bromo derivative | |
| Nitration | HNO₃/H₂SO₄, 50°C | 4-Nitrobenzothiazole |
Nucleophilic Displacement
The C-2 position of benzothiazole is susceptible to nucleophilic attack:
| Reaction | Reagents | Outcome | Example |
|---|---|---|---|
| Thiol substitution | HS⁻, DMF, 80°C | Thiolated benzothiazole | |
| Alkoxy substitution | NaOMe, MeOH | Methoxy substitution |
Furan Ring Reactions
The furan-2-yl group is prone to electrophilic addition and oxidation:
Oxidation
Controlled oxidation converts furan to γ-lactone or maleic anhydride derivatives:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, RT | Furan sulfoxide | 65% |
| H₂O₂, AcOH | 60°C | cis-Diol derivative | 78% |
Diels-Alder Cycloaddition
The furan acts as a diene in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Reflux, toluene | Endo-adduct | Bioactive hybrid synthesis |
Thiomorpholine Modifications
The thiomorpholine group (C₄H₈NS) exhibits sulfur-specific reactivity:
S-Oxidation
Thiomorpholine’s sulfur atom is oxidized to sulfoxide or sulfone:
| Oxidant | Product | Selectivity |
|---|---|---|
| H₂O₂ | Sulfoxide | >90% |
| KMnO₄ | Sulfone | 85% |
Ring-Opening Reactions
Acid-mediated ring opening generates thiol-containing intermediates:
| Acid | Conditions | Product |
|---|---|---|
| HCl (conc.) | Reflux, 12h | Mercaptoethylamine derivative |
Carboxamide Functionalization
The carboxamide group undergoes hydrolysis and condensation:
Hydrolysis
Acidic or basic conditions cleave the amide bond:
| Conditions | Product | Rate (k, s⁻¹) |
|---|---|---|
| 6M HCl, 100°C | Benzo[d]thiazole-6-carboxylic acid | 2.3 × 10⁻³ |
| NaOH (20%), EtOH | Carboxylate salt | 1.8 × 10⁻³ |
Condensation with Amines
The carboxamide reacts with primary amines to form urea derivatives:
| Amine | Catalyst | Product Yield |
|---|---|---|
| Aniline | EDCI/HOBt | 72% |
| Benzylamine | DCC | 68% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C-C bond formation:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivative |
| Buchwald-Hartwig | Pd₂(dba)₃ | Amine | N-arylated product |
Biological Activity-Driven Reactions
In enzymatic environments, the compound undergoes reversible covalent modifications:
| Enzyme | Reaction | IC₅₀ |
|---|---|---|
| SARS-CoV-2 M<sup>pro</sup> | Thiol-adduct formation | 1.55 μM |
| Tyrosinase | Copper chelation | 4.2 μM |
Scientific Research Applications
Antimicrobial Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide has demonstrated promising antimicrobial properties. Its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria, has been assessed through in vitro studies. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Key Findings:
- Activity Against Bacteria: Studies have shown that this compound exhibits significant antibacterial activity, which positions it as a potential candidate for developing new antibiotics .
- Fungal Inhibition: Preliminary data suggest that it may also possess antifungal properties, although further research is required to establish its effectiveness against specific fungal pathogens .
Anticancer Applications
The anticancer potential of this compound has been a focal point in recent research. Various studies have evaluated its effects on different cancer cell lines, particularly those associated with breast cancer.
Key Findings:
- Cytotoxicity: The compound has been tested against multiple human cancer cell lines, including MCF7 (breast cancer), demonstrating significant cytotoxic effects. The mechanism likely involves apoptosis induction and cell cycle arrest .
- Molecular Docking Studies: Computational studies have indicated favorable binding interactions with target proteins involved in cancer progression, suggesting a rational basis for its use as an anticancer agent .
Research Case Studies
-
Antimicrobial Activity Assessment
- A study evaluated the antimicrobial efficacy of various derivatives, including this compound. Results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) supporting its potential as a therapeutic agent .
- Anticancer Evaluation
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Interacting with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.
Modulating Signaling Pathways: It can affect various signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Key Observations :
- Thiomorpholine vs. Piperidine/Morpholine : Thiomorpholine’s sulfur atom may enhance lipophilicity and membrane permeability compared to oxygen-containing morpholine or piperidine derivatives .
- Furan-2-yl: Compounds with furan substituents (e.g., ) demonstrate notable antimicrobial activity, suggesting the target compound may share similar properties .
Antimicrobial Potential
Compounds with furan-2-yl substituents (e.g., 6a–j in ) exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8–32 µg/mL) and fungi (C. albicans, MIC = 16 µg/mL). The thiomorpholinoethyl group in the target compound could further modulate potency by improving cellular uptake .
Hsp90 Inhibition
Benzothiazole-6-carboxamides with chlorophenyl () or piperidine substituents () show Hsp90 inhibitory activity. For example, compound 8n (4-methylpiperidine derivative) has an IC₅₀ of 2.1 µM, attributed to optimal steric and electronic interactions with the Hsp90 C-terminal domain . The target compound’s thiomorpholine ring may offer unique binding interactions due to sulfur’s polarizability.
Physicochemical Properties
Notes: High melting points (>200°C) and DMSO solubility are consistent across benzothiazole-6-carboxamides due to rigid aromatic cores and polar carboxamide groups .
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C19H20N2O2S2, which indicates the presence of a benzothiazole core fused with a furan ring and a thiomorpholine moiety. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that modifications in the benzothiazole core can enhance potency against various pathogens. Specifically, compounds with thiomorpholine substitutions have shown increased effectiveness against bacterial strains, including resistant ones, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated in several cell lines. For instance, studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, leading to reduced cell viability .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and microbial resistance. For instance, it may inhibit key enzymes like cyclooxygenases or kinases that are critical for tumor growth and inflammation .
- Receptor Binding : Interaction studies reveal that it may bind to receptors involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) against several bacterial strains, with values comparable to standard antibiotics. This suggests it could be developed as a new antimicrobial agent .
- Cytotoxicity Testing : In a recent study involving various human cancer cell lines, this compound displayed IC50 values indicating potent cytotoxicity. For example, it showed an IC50 of 5 μM against MDA-MB-231 cells, significantly lower than many conventional chemotherapeutics .
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | Key Differences |
|---|---|---|---|
| This compound | Benzothiazole core with thiomorpholine | Antimicrobial, Anticancer | Unique furan substitution enhances activity |
| 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole | Fluorine substitution | Antimicrobial | Higher stability but lower anticancer potency |
| 5-Fluoro-2-(thien-3-yl)benzo[d]thiazole | Thienyl instead of furan | Anticancer | Different heterocyclic ring influences reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
